molecular formula C20H18BrN3OS B11602330 (7Z)-7-(3-bromobenzylidene)-3-(4-ethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-7-(3-bromobenzylidene)-3-(4-ethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11602330
M. Wt: 428.3 g/mol
InChI Key: UOCYEWSSZQEPPH-WQRHYEAKSA-N
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Description

The compound (7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-(4-ETHYLPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a thiazolo[3,2-a][1,3,5]triazine core, which is a fused heterocyclic system, and is substituted with bromophenyl and ethylphenyl groups. The presence of these substituents can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-(4-ETHYLPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate thiazole and triazine precursors under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process needs to be optimized for efficiency and cost-effectiveness. This may involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-(4-ETHYLPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromophenyl and ethylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, need to be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

(7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-(4-ETHYLPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industry: The compound can be utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which (7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-(4-ETHYLPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-(4-ETHYLPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: is unique due to its specific structural features and the presence of both bromophenyl and ethylphenyl groups. These substituents can impart distinct chemical and physical properties, making the compound valuable for various research and industrial applications.

Properties

Molecular Formula

C20H18BrN3OS

Molecular Weight

428.3 g/mol

IUPAC Name

(7Z)-7-[(3-bromophenyl)methylidene]-3-(4-ethylphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H18BrN3OS/c1-2-14-6-8-17(9-7-14)23-12-22-20-24(13-23)19(25)18(26-20)11-15-4-3-5-16(21)10-15/h3-11H,2,12-13H2,1H3/b18-11-

InChI Key

UOCYEWSSZQEPPH-WQRHYEAKSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC(=CC=C4)Br)/S3

Canonical SMILES

CCC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC(=CC=C4)Br)S3

Origin of Product

United States

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